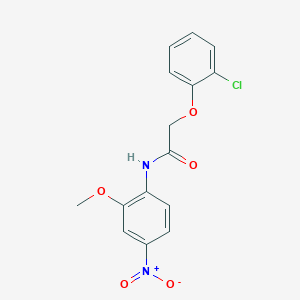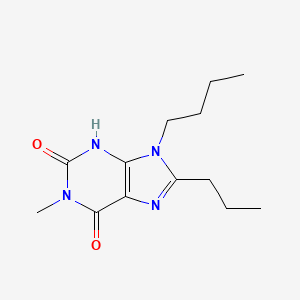![molecular formula C15H14F2N2O4 B4953996 [5-[(2,4-Difluorophenoxy)methyl]-1,2-oxazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B4953996.png)
[5-[(2,4-Difluorophenoxy)methyl]-1,2-oxazol-3-yl]-morpholin-4-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-[(2,4-Difluorophenoxy)methyl]-1,2-oxazol-3-yl]-morpholin-4-ylmethanone is a synthetic compound characterized by its unique chemical structure, which includes a morpholine ring, an oxazole ring, and a difluorophenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-[(2,4-Difluorophenoxy)methyl]-1,2-oxazol-3-yl]-morpholin-4-ylmethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor under acidic or basic conditions.
Attachment of the difluorophenoxy group: This step involves the reaction of the oxazole intermediate with a difluorophenol derivative, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Incorporation of the morpholine ring: This final step involves the reaction of the intermediate with morpholine under suitable conditions, such as heating in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
[5-[(2,4-Difluorophenoxy)methyl]-1,2-oxazol-3-yl]-morpholin-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products
Oxidation: Formation of oxazole N-oxide derivatives.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted difluorophenoxy derivatives.
科学的研究の応用
[5-[(2,4-Difluorophenoxy)methyl]-1,2-oxazol-3-yl]-morpholin-4-ylmethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用機序
The mechanism of action of [5-[(2,4-Difluorophenoxy)methyl]-1,2-oxazol-3-yl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to reduced inflammation.
類似化合物との比較
Similar Compounds
- [5-[(2,4-Difluorophenoxy)methyl]furan-2-carboxylic acid]
- [5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide]
- [5-[(2,4-Difluorophenoxy)methyl]furan-2-carbohydrazide]
Uniqueness
Compared to similar compounds, [5-[(2,4-Difluorophenoxy)methyl]-1,2-oxazol-3-yl]-morpholin-4-ylmethanone is unique due to the presence of both the oxazole and morpholine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.
特性
IUPAC Name |
[5-[(2,4-difluorophenoxy)methyl]-1,2-oxazol-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O4/c16-10-1-2-14(12(17)7-10)22-9-11-8-13(18-23-11)15(20)19-3-5-21-6-4-19/h1-2,7-8H,3-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOYEFSWJHTBNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NOC(=C2)COC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49737289 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[5-(3,5-dichlorophenyl)-2,4-dimethyl-3-furyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4953919.png)
![10-benzoyl-3,3-dimethyl-11-[5-(3-nitrophenyl)-2-furyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4953929.png)
![N,N'-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}dithiophene-2-carboxamide](/img/structure/B4953930.png)
![(2E)-3-[(3-hydroxyphenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B4953942.png)
![4-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4953945.png)
![2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]acetamide](/img/structure/B4953948.png)
![(5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4953953.png)
![(6E)-5-imino-6-[[4-[3-(2-methylphenoxy)propoxy]phenyl]methylidene]-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4953965.png)
![1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE](/img/structure/B4953971.png)
![2-[(2-{[(4-methylphenyl)sulfonyl]amino}-4-nitrobenzoyl)amino]-4-nitrobenzoic acid](/img/structure/B4953979.png)
![3-{2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazol-1-yl}propanoic acid](/img/structure/B4953983.png)


![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4953995.png)
